6-Chloro-4,4-dimethylthiochroman
Description
6-Chloro-4,4-dimethylthiochroman is a sulfur-containing heterocyclic compound characterized by a thiochroman backbone substituted with chlorine at position 6 and two methyl groups at position 2. Thiochroman derivatives are of significant pharmaceutical interest due to their roles as intermediates in drug development, including retinoids like Tazarotene and anticancer agents .
Properties
IUPAC Name |
6-chloro-4,4-dimethyl-2,3-dihydrothiochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINUIHPTRTFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4-dimethylthiochroman can be achieved through several synthetic routes. One common method involves the chlorination of 4,4-dimethylthiochroman. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the 6-position of the thiochroman ring.
Another approach involves the cyclization of a suitable precursor, such as 6-chloro-2,2-dimethylthiochroman-4-one, under acidic or basic conditions. This method allows for the formation of the thiochroman ring system with the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,4-dimethylthiochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding thiochroman or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiochroman derivatives.
Substitution: Substituted thiochroman derivatives with various functional groups.
Scientific Research Applications
6-Chloro-4,4-dimethylthiochroman is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its applications, supported by relevant data tables and documented case studies.
Pharmaceutical Synthesis
One of the primary applications of this compound is in the synthesis of Tazarotene, a topical retinoid used for the treatment of acne and psoriasis. A notable patent describes a process for preparing Tazarotene using this compound as an intermediate. This process involves chlorination reactions and subsequent transformations to yield the final pharmaceutical product .
Organic Chemistry Reactions
This compound can undergo various organic reactions due to its functional groups. For instance, it can be utilized in nucleophilic substitution reactions, where the chlorine atom can be replaced with other nucleophiles, leading to the formation of new compounds with potential biological activity.
Case Studies in Medicinal Chemistry
Several case studies highlight the role of this compound in drug discovery:
-
Case Study 1: Synthesis of Retinoids
Researchers have documented the successful synthesis of various retinoid derivatives using this compound as a key intermediate. These derivatives exhibit enhanced biological activity and selectivity for retinoid receptors, indicating their potential as therapeutic agents . -
Case Study 2: Anticancer Activity
In a study exploring anticancer compounds, derivatives synthesized from this compound were evaluated for their cytotoxic effects on cancer cell lines. The results indicated promising activity against specific cancer types, suggesting further investigation into their mechanisms of action and potential clinical applications .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 6-Chloro-4,4-dimethylthiochroman and its derivatives depends on their specific biological targets and pathways. In medicinal chemistry, these compounds may interact with enzymes, receptors, or other biomolecules to exert their effects. For example, some derivatives may inhibit specific enzymes involved in inflammation or cancer progression, while others may bind to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Thiochroman derivatives exhibit distinct properties depending on substituents. Key analogs include:
Key Observations :
- Halogen Substitution : Bromo and chloro derivatives share similar synthetic pathways, but bromo analogs (e.g., 6-Bromo-4,4-dimethylthiochroman) are synthesized more efficiently via one-pot methods with 88.5% yield, compared to multi-step routes for chloro derivatives .
- Ethynyl and Acetyl Groups: Ethynyl-substituted derivatives (e.g., 6-Ethynyl-4,4-dimethylthiochroman) are critical in Sonogashira coupling reactions for anticancer agents like WYC-209, which inhibits cancer stem cells (IC₅₀ ~1 μM) . Acetylated analogs serve as precursors for nitrogen-containing heterocycles .
- Biological Activity: The dimethylamino-substituted thiochroman-4-one derivative exhibits antifungal properties, likely due to the electron-withdrawing Cl and planar conjugated system enhancing target binding .
Structural and Spectroscopic Comparisons
- Crystallography: The 6-chloro-3-[(dimethylamino)methylidene]thiochroman-4-one crystal structure (monoclinic, space group P2₁/c) reveals a planar backbone with a dihedral angle of 4.2° between the thiochroman ring and the dimethylamino group, facilitating π-π stacking in biological interactions .
- Spectroscopy : For 6-acetyl-4,4-dimethylthiochroman, NMR data (¹H and ¹³C) confirm substituent positions, with acetyl carbonyl signals at δ 197 ppm (¹³C) and methyl protons at δ 1.35 ppm (¹H) .
Pharmaceutical Relevance
- Tazarotene Intermediates: Ethynyl- and acetyl-substituted thiochromans are pivotal in synthesizing Tazarotene, a retinoid prodrug used for psoriasis and acne .
Biological Activity
6-Chloro-4,4-dimethylthiochroman is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly as a modulator of nuclear receptors involved in various biological processes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiochroman backbone with a chlorine substituent at the 6-position and two methyl groups at the 4-position. Its structure is critical for its interaction with biological targets.
The mechanism of action for this compound involves modulation of nuclear receptors, which are pivotal in regulating gene expression related to various physiological processes. These receptors include:
- Retinoid X Receptors (RXR) : Important for mediating the effects of retinoids and involved in metabolic regulation.
- Steroid Hormone Receptors : Affecting processes such as inflammation and metabolism.
The specific biological targets and pathways influenced by this compound are still under investigation, but preliminary studies suggest significant interactions with central nervous system (CNS) pathways, particularly in the context of neurodegenerative diseases .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Potentially beneficial in treating CNS disorders such as Alzheimer's and Parkinson's diseases by modulating neuroinflammatory responses.
- Antioxidant Activity : May help in reducing oxidative stress within neuronal cells, contributing to its neuroprotective properties.
Case Studies
- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation. This suggests a protective role against neurodegeneration.
- Inflammation Studies : The compound demonstrated a capacity to reduce pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory conditions within the CNS .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Effect Observed | Model Used |
|---|---|---|
| Neurodegenerative Disease Model | Improved cognitive function | Alzheimer's disease model |
| Inflammation Study | Reduced pro-inflammatory cytokines | In vitro neuronal cell cultures |
| RXR Modulation | Altered gene expression profiles | Various cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
